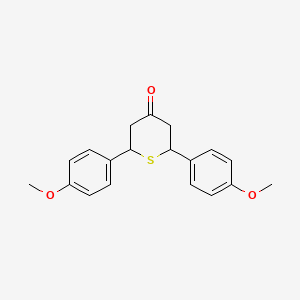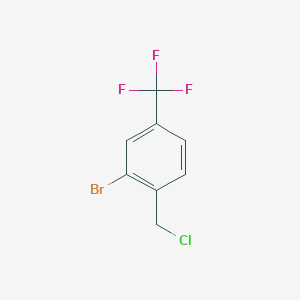
1-(氯甲基)-2-溴-4-(三氟甲基)苯
描述
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, and trifluoromethyl groups
科学研究应用
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates, which could potentially affect various biochemical pathways .
生化分析
Biochemical Properties
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in radical trifluoromethylation processes. The trifluoromethyl group in this compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are crucial for the compound’s function in pharmaceuticals and agrochemicals, where it contributes to the modification of molecular structures and the enhancement of biological activity.
Cellular Effects
The effects of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group can alter the activity of specific signaling proteins, leading to changes in downstream cellular responses . Additionally, 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins, which can lead to enzyme inhibition or activation . The trifluoromethyl group in the compound is particularly effective in forming stable radical intermediates, which can participate in various biochemical reactions. These interactions can result in changes in gene expression and the modulation of cellular pathways, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biological activity and improved metabolic function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group plays a crucial role in these interactions, facilitating the formation of radical intermediates that participate in metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity . The compound’s distribution within different cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced via a Friedel-Crafts reaction using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.
Industrial Production Methods: Industrial production of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 2-cyano-1-(chloromethyl)-4-(trifluoromethyl)benzene.
相似化合物的比较
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Bromo-1-(chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but different position of the trifluoromethyl group.
2-Bromo-1-(chloromethyl)-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-Bromo-1-(chloromethyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
The uniqueness of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene lies in the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it valuable in various applications.
属性
IUPAC Name |
2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTAVZITFBFVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380879 | |
| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-96-8 | |
| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


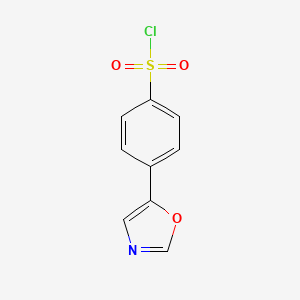
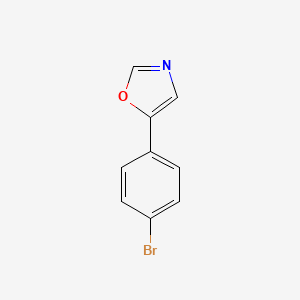
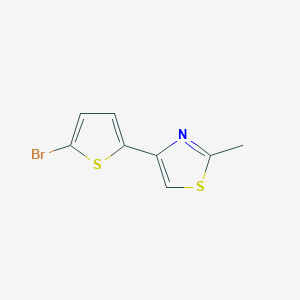
![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
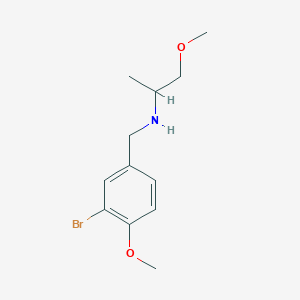
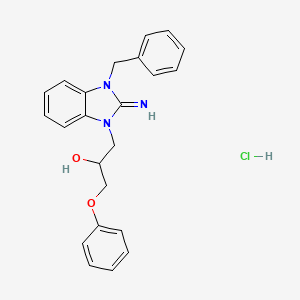
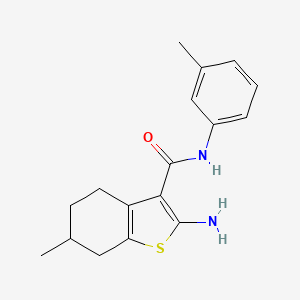


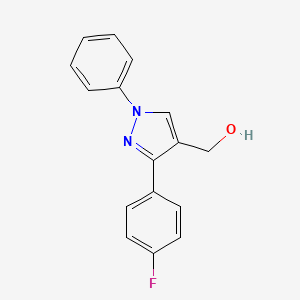
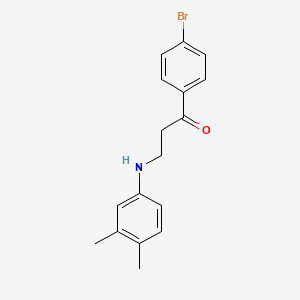
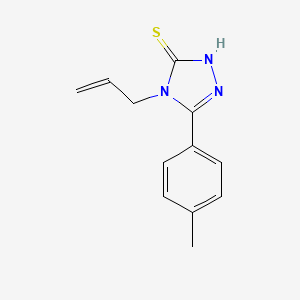
![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
